

# Methylatropine Bromide: A Comprehensive Technical Guide on Solubility and Stability

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## Compound of Interest

Compound Name: Methylatropine bromide

Cat. No.: B1665316

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the solubility and stability of **Methylatropine bromide**, a quaternary ammonium derivative of atropine. The information compiled herein is intended to support research, development, and formulation activities by providing key physicochemical data and standardized methodologies.

## Physicochemical Properties

**Methylatropine bromide** is a muscarinic acetylcholine receptor antagonist. Its quaternary ammonium structure confers distinct solubility and stability characteristics compared to its tertiary amine precursor, atropine.

Chemical Structure:

Molecular Formula:  $C_{18}H_{26}BrNO_3$

Molecular Weight: 384.31 g/mol

## Solubility Profile

The solubility of **Methylatropine bromide** is a critical parameter for its formulation and delivery. As a quaternary ammonium salt, it exhibits high polarity and is generally soluble in polar solvents.

## Quantitative Solubility Data

The following table summarizes the known solubility of **Methylatropine bromide** in various solvents. It is important to note that solubility can be influenced by factors such as temperature, pH, and the presence of excipients.

Solvent	Solubility (mg/mL)	Temperature (°C)	Notes
Water	~10[1][2]	Not Specified	Aqueous solutions are not recommended for storage for more than one day.[2]
Dimethyl Sulfoxide (DMSO)	147.06[3] - 150	Not Specified	Ultrasonic assistance may be needed for dissolution.[3]
Ethanol	Data not available	-	-
Methanol	Data not available	-	-
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline	≥ 2.5	Not Specified	Forms a clear solution.
10% DMSO, 90% (20% SBE-β-CD in Saline)	≥ 2.5	Not Specified	Forms a clear solution.
10% DMSO, 90% Corn Oil	≥ 2.5	Not Specified	Forms a clear solution.

## Stability Profile

The stability of **Methylatropine bromide** is crucial for determining its shelf-life and ensuring its therapeutic efficacy and safety. Degradation can be influenced by several factors, including pH, temperature, and light.

## Solid-State Stability

As a crystalline solid, **Methylatropine bromide** is highly stable. When stored at -20°C, it has a shelf-life of at least four years.<sup>[1]</sup>

## Solution Stability and Degradation Kinetics

The primary degradation pathway for **Methylatropine bromide** in aqueous solution is hydrolysis of the ester linkage, a reaction catalyzed by hydroxyl ions.

A study on the hydrolysis of atropine methylbromide revealed that the degradation mechanism involves two concurrent reactions: the hydrolysis of the free base and the salt form. The quaternary structure of **Methylatropine bromide** significantly increases the rate of hydrolysis, making it approximately thirty-five times more susceptible to hydrolysis than the corresponding tertiary tropine esters. The hydrolysis of mandelyl tropine esters, which share a similar structural feature ( $\alpha$ -hydroxyl group) with atropine derivatives, occurs at a rate about five times faster than that of tropyl tropine esters.

The degradation of pharmaceutical compounds is often pH-dependent, with ester-containing molecules like **Methylatropine bromide** being susceptible to both acid and base-catalyzed hydrolysis.

Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of analytical methods.<sup>[4][5][6][7]</sup> Typical stress conditions include exposure to acidic, basic, and oxidative environments, as well as thermal and photolytic stress.<sup>[4][6]</sup>

## Experimental Protocols

### Protocol for Determining Equilibrium Solubility

This protocol is based on the shake-flask method, a widely accepted technique for determining the equilibrium solubility of a compound.

Materials:

- **Methylatropine bromide**
- Selected solvents (e.g., water, ethanol, phosphate buffer pH 7.4)

- Scintillation vials or sealed flasks
- Orbital shaker or rotator
- Centrifuge
- Analytical balance
- Validated analytical method for quantification (e.g., HPLC-UV)

Procedure:

- Add an excess amount of **Methylatropine bromide** to a known volume of the selected solvent in a vial. The excess solid should be visually apparent.
- Seal the vials to prevent solvent evaporation.
- Place the vials in an orbital shaker set at a constant temperature (e.g., 25°C or 37°C).
- Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. Preliminary studies may be needed to determine the time to reach equilibrium.
- After equilibration, allow the samples to stand to let the excess solid settle.
- Centrifuge the samples to ensure complete separation of the solid and liquid phases.
- Carefully withdraw an aliquot of the supernatant.
- Dilute the aliquot with a suitable solvent to a concentration within the calibration range of the analytical method.
- Quantify the concentration of **Methylatropine bromide** in the diluted sample using a validated analytical method.
- Perform the experiment in triplicate for each solvent.

## Protocol for a Stability-Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for accurately quantifying **Methylatropine bromide** in the presence of its degradation products. While a specific validated method for **Methylatropine bromide** was not found in the searched literature, the following protocol for atropine and its impurities can be adapted and validated.[8][9][10]

Chromatographic Conditions (starting point for method development):

- Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[8]
- Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer pH 2.5) and a polar organic solvent (e.g., acetonitrile).[8]
- Flow Rate: 1.0 - 2.0 mL/min[8]
- Column Temperature: 50°C[8]
- Detection Wavelength: 210 nm[8][9]
- Injection Volume: 10-20 µL

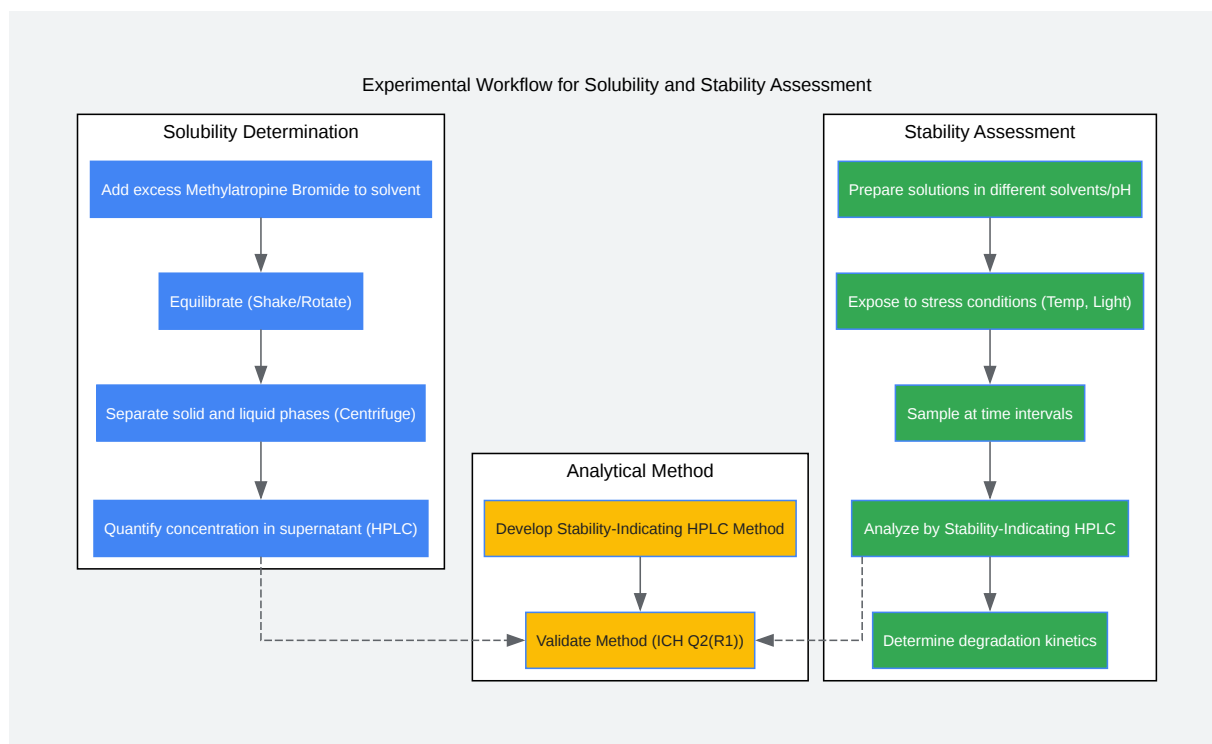
Method Validation: The method should be validated according to ICH guidelines (Q2(R1)) to ensure it is suitable for its intended purpose.[11] Validation parameters include:

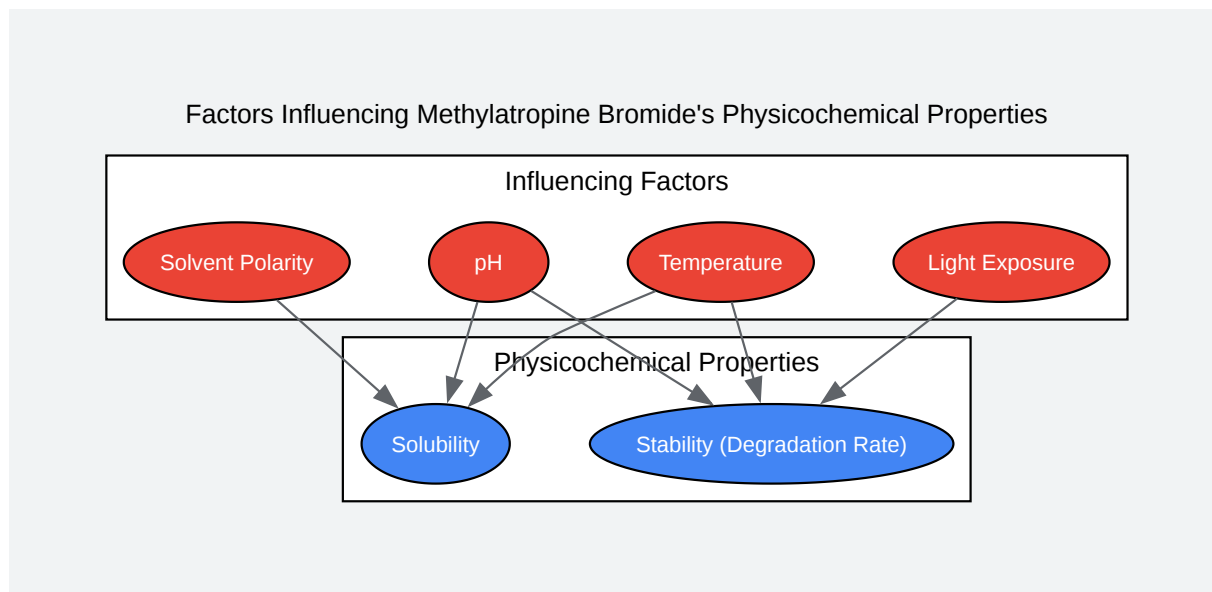
- Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. [11] This is demonstrated through forced degradation studies.
- Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
- Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
- Accuracy: The closeness of the test results obtained by the method to the true value.

- **Precision:** The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
- **Limit of Detection (LOD):** The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
- **Limit of Quantitation (LOQ):** The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
- **Robustness:** A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

## Visualizations

## Experimental Workflow for Solubility and Stability Testing





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